5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol
Description
Properties
IUPAC Name |
5,8-dihydro-1H-pyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h2-3H,1H2,(H2,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWODDKSENCCOPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC=N1)NC(=O)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-like Cyclocondensation: One-Pot Synthesis
The Biginelli reaction, traditionally used for dihydropyrimidinone synthesis, has been adapted for constructing the pyrimido[4,5-d]pyrimidine scaffold. A modified approach involves cyclocondensation of 6-amino-2-thiouracil with aldehydes and thiourea derivatives in acidic media . For example, reacting 6-amino-2-thiouracil with benzaldehyde and thiourea in glacial acetic acid at reflux yields 5,6-dihydropyrimido[4,5-d]pyrimidin-2-ol derivatives . The reaction proceeds via imine formation, followed by nucleophilic attack and cyclization (Fig. 1).
Optimization Insights :
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Solvent : Glacial acetic acid enhances protonation of intermediates, accelerating cyclization .
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Temperature : Reflux conditions (110–120°C) improve yields (70–85%) compared to room-temperature reactions .
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Substituents : Electron-withdrawing groups on aldehydes (e.g., nitro, bromo) increase electrophilicity, favoring cyclization .
Characterization Data :
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IR : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (N–H) .
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¹H NMR : Singlets at δ 2.10–2.20 ppm (N–CO–CH₃), doublets for pyrimidine protons (δ 5.50–6.75 ppm) .
Hydrazinolysis of Methylthio Intermediates
Methylthio-substituted precursors serve as versatile intermediates for functionalization. Hydrazinolysis of 1-methyl-2-(methylthio)-6-oxo-4-aryl-1,6-dihydropyrimidine-5-carbonitriles with hydrazine hydrate introduces amino groups at the C2 position . For instance, treating 1-methyl-2-(methylthio)-6-oxo-4-(4-chlorophenyl)-1,6-dihydropyrimidine-5-carbonitrile with hydrazine in ethanol at 60°C produces the corresponding 2-hydrazino derivative, which is subsequently hydrolyzed to the target compound .
Key Observations :
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Reaction Time : Prolonged heating (>6 hours) leads to over-hydrolysis and byproduct formation .
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Mechanism : Nucleophilic displacement of the methylthio group by hydrazine, followed by acid-catalyzed cyclodehydration .
Spectral Confirmation :
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¹³C NMR : Carbonitrile signal at δ 115–120 ppm disappears post-hydrolysis .
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Mass Spectrometry : Molecular ion peaks align with theoretical masses (e.g., m/z 318 for C₁₃H₁₀ClN₅O) .
Claisen-Schmidt Condensation and Cyclization
Base-catalyzed Claisen-Schmidt condensations between aldehydes and acetophenones generate α,β-unsaturated ketones, which undergo cyclocondensation with hydrazinopyrimidines to form the target compound . For example, condensing 4-bromobenzaldehyde with acetophenone in ethanolic NaOH yields a propenone intermediate, which reacts with 2-hydrazino-1-methyl-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile to form this compound .
Critical Parameters :
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Base Strength : Sodium hydroxide (2N) optimizes enolate formation without side reactions .
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Solvent : Ethanol balances solubility and reactivity; DMSO increases reaction rates but complicates purification .
Reaction Scheme :
Post-Synthetic Alkylation and Amination
Alkylation of mercaptopyrimidine precursors with alkyl halides introduces substituents at the N1 position. For instance, treating 2-mercapto-5,6-dihydropyrimido[4,5-d]pyrimidin-2-ol with methyl iodide in NaOH/EtOH yields 1-methyl derivatives . Amination via nucleophilic substitution with amines (e.g., benzylamine) further diversifies the scaffold .
Yield Considerations :
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Alkylation : 80–90% with primary alkyl halides; <50% for bulky tert-butyl groups .
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Amination : Requires polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–100°C) .
Industrial-Scale Synthesis and Challenges
Dayang Chem (Hangzhou) reports multi-kilogram synthesis using a hybrid approach combining cyclocondensation and alkylation . Key challenges include:
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Purification : Column chromatography is impractical; recrystallization from ethanol/water mixtures achieves >95% purity .
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Scaling : Exothermic reactions require controlled addition of reagents and jacketed reactors .
Process Metrics :
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 1 L | 3000 L |
| Yield | 70–85% | 65–75% |
| Purity | >98% | >95% |
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms in the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimido[4,5-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol and its derivatives have shown promising anticancer properties. Various studies have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis in several cancer types.
- Mechanism of Action : The compound acts by targeting specific kinases involved in cancer cell signaling pathways. For instance, it has been reported to inhibit the activity of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are crucial for tumor growth and angiogenesis .
- Case Study : A recent study synthesized a series of pyrimidine derivatives, including this compound analogs. These compounds were tested against multiple cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the micromolar range . The most potent compounds induced apoptosis as evidenced by increased Bax/Bcl2 ratios.
Anti-inflammatory Properties
The compound exhibits notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Inhibition of COX Enzymes : Research indicates that this compound derivatives can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain .
- Bioassays : In vitro assays have shown that certain derivatives possess IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential for development into therapeutic agents for conditions such as arthritis and other inflammatory disorders.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- Broad Spectrum Efficacy : Studies have demonstrated that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Mechanism : The antimicrobial action is believed to be related to the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Other Therapeutic Applications
Beyond anticancer and anti-inflammatory uses, this compound has shown potential in several other areas:
Mechanism of Action
The mechanism of action of 5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the active sites of the target molecules. The pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
A detailed comparison with structurally related compounds is critical for understanding its pharmacological and chemical uniqueness. Key analogs and their properties are summarized below:
Table 1: Comparative Analysis of 5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol and Analogs
Structural and Functional Differences
- Substituent Effects: The hydroxyl group at position 2 in the target compound contrasts with thione/dithione moieties in analogs (e.g., 5-Styryl derivatives), which enhance corrosion inhibition but reduce solubility . Methylthio and imino groups in compound 99l improve membrane permeability in bacteria .
- Synthetic Efficiency: CuI nanoparticle-mediated synthesis offers greener and faster routes (room temperature, aqueous media) compared to ionic liquid-catalyzed methods requiring high temperatures .
Pharmacological Potential
- Antimicrobial Activity : Compound 99l (MIC 3.9 mg/mL) outperforms many analogs but requires higher concentrations than standard antibiotics . The target compound’s efficacy remains underexplored but is structurally poised for optimization.
- Anticancer Applications : Pyrimido[4,5-d]pyrimidines with trisubstituted motifs show CDK2 inhibition (IC50 ~1.8–8.2 µM) , suggesting the hydroxyl group in the target compound could enhance binding affinity through polar interactions.
Stability and Reactivity
- Thermal Stability : Nitrophenyl-substituted analogs exhibit higher melting points (e.g., 4n: 320–324°C) due to aromatic stacking , whereas the target compound’s dihydro core may confer flexibility but lower thermal resistance.
- Reactivity : The amidine proton in the target compound is critical for cyclization; replacing it with benzyl inhibits reactivity , unlike methylthio or alkyl groups that stabilize intermediates .
Biological Activity
5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol is a bicyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.
Overview of the Compound
This compound features a fused ring structure comprising two pyrimidine rings. This unique architecture contributes to its distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound is synthesized through various methods, including Biginelli-type reactions involving aryl aldehydes and barbituric acid.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors, inhibiting their activity through hydrogen bonding and hydrophobic interactions at the active sites. This mechanism underlies its potential as an enzyme inhibitor and receptor antagonist in various biological pathways.
Antitumor Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that derivatives of this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as A375 and HCT116. The mechanism involves the elevation of reactive oxygen species (ROS) levels, leading to increased oxidative stress within the cells .
Table 1: Antitumor Efficacy of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A375 | 0.25 | Induces apoptosis |
| Compound B | HCT116 | 0.24 | ROS elevation |
| Compound C | HeLa | 0.30 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it exhibits substantial antibacterial activity at concentrations as low as 200 µg/mL against Staphylococcus aureus and Escherichia coli, with complete inhibition observed at higher concentrations .
Table 2: Antimicrobial Activity of this compound
| Bacteria | Concentration (µg/mL) | Activity Observed |
|---|---|---|
| S. aureus | 200 | Growth inhibition |
| E. coli | 200 | Growth inhibition |
| S. aureus | 800 | No growth |
Other Biological Activities
In addition to its antitumor and antimicrobial effects, this compound derivatives have been investigated for their potential roles as anti-inflammatory agents and enzyme inhibitors in metabolic pathways related to diabetes and neurodegenerative diseases like Alzheimer's disease .
Case Studies
- Anticancer Study : In a study conducted on various cancer cell lines including MCF-7 and A549, derivatives of the compound were found to have IC50 values significantly lower than standard chemotherapeutics. This suggests a promising avenue for developing new anticancer agents based on this scaffold .
- Antimicrobial Efficacy : Another study highlighted the effectiveness of certain derivatives against resistant strains of bacteria, showcasing their potential in treating infections where conventional antibiotics fail .
Comparative Analysis with Similar Compounds
When compared to other pyrimidine-based compounds such as purines and pteridines, this compound demonstrates unique reactivity profiles and biological activities due to its specific structural features. For instance:
Table 3: Comparison of Biological Activities
| Compound Type | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| Pyrimido[4,5-d]pyrimidines | High | Moderate |
| Purines | Moderate | Low |
| Pteridines | Low | Moderate |
Q & A
Basic: What are the common synthetic routes for 5,6-Dihydropyrimido[4,5-d]pyrimidin-2-ol, and how do they differ in efficiency?
The compound is typically synthesized via multicomponent or cascade reactions. A widely used method involves a three-component reaction of 6-aminouracil, aldehydes, and tetrahydroisoquinolines under solvent-free conditions , yielding moderate to high efficiency (45–93%) depending on substituents . Another approach employs TBHP-mediated oxidative annulation of N-uracil amidines with aldehydes, avoiding transition metals but facing challenges with aldehyde stability . For scalability, microwave-assisted synthesis with orthoesters (e.g., at 150°C for 1 minute) improves reaction times but requires acetic acid as a catalyst to suppress decomposition .
Advanced: How can conflicting yield data in multicomponent syntheses be resolved?
Discrepancies in yields (e.g., 93% for 4-methoxybenzaldehyde vs. lower yields for other aldehydes) often arise from electronic and steric effects of substituents. To address this:
- Optimize stoichiometry (e.g., 1:1:2 ratio of 6-aminouracil:arylamine:aldehyde) .
- Screen catalysts (e.g., acetic acid enhances microwave-assisted reactions by reducing side reactions ).
- Use computational tools (DFT) to predict reactivity trends of aldehydes in annulation steps .
Basic: What analytical techniques are critical for confirming the bicyclic structure?
- NMR : and NMR confirm the fused pyrimidine-pyrimidinone core via characteristic deshielded protons (e.g., H-2 at δ 8.2–8.5 ppm) and carbonyl carbons (C-4 at δ 165–170 ppm) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in solid-state structures .
- HRMS : Validates molecular weight (e.g., m/z 150.138 for CHNO) .
Advanced: How can stereoselectivity be controlled in tetrahydropyrimido[4,5-d]pyrimidine derivatives?
Stereogenic centers (e.g., at C-5/C-6) are generated during cyclocondensation of 4-amino-(5-aminomethyl)pyrimidines with carbonyl compounds. Strategies include:
- Chiral auxiliaries : Use enantiopure aldehydes to induce asymmetry .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring specific diastereomers .
- Microwave conditions : Rapid heating minimizes racemization during ring closure .
Basic: What biological activities are associated with this compound?
The core structure is a scaffold for cyclin-dependent kinase (CDK) inhibitors , particularly CDK2 and CDK8. Substituted derivatives (e.g., 5-isopropyl-7-benzylamino analogs) show anti-proliferative activity in cancer cell lines (IC < 1 μM) via ATP-binding site inhibition . Activity is enhanced by electron-withdrawing groups at position 5, which improve target affinity .
Advanced: How can in vitro efficacy be evaluated against CDK isoforms?
- Kinase assays : Use recombinant CDK2/cyclin E complexes with ATPase-coupled luminescence detection (e.g., ADP-Glo™).
- Cell-based models : Test anti-proliferative effects in MDA-MB-231 (breast cancer) or A549 (lung cancer) lines, correlating IC with CDK2 inhibition .
- Structural biology : Co-crystallize derivatives with CDK2 to map binding interactions (e.g., hinge-region hydrogen bonds) .
Basic: What stability challenges arise during storage and analysis?
The compound is prone to hydrolysis under humid conditions and oxidation at the dihydropyrimidine moiety. Recommendations:
- Store at ambient temperature in inert atmospheres (N) .
- Avoid prolonged exposure to light or basic pH (>9), which accelerates decomposition .
- Use HPLC with C18 columns (0.1% TFA in mobile phase) to monitor degradation .
Advanced: How can functionalization at position 7 improve pharmacokinetic properties?
- Spirocyclic modifications : Attach 2-oxindole moieties via one-pot reactions with isatin and diketones to enhance solubility and BBB penetration .
- Thioxo derivatives : Introduce thiol groups (e.g., 2-thioxo analogs) to increase metabolic stability and reduce CYP450 interactions .
- PEGylation : Link polyethylene glycol chains to the pyrimidine nitrogen to prolong half-life .
Basic: How is purity assessed for this compound?
- HPLC : Purity ≥95% with retention time ~8.2 min (C18 column, acetonitrile/water gradient) .
- Elemental analysis : Validate C, H, N content within ±0.4% of theoretical values .
- TLC : R = 0.3–0.4 (silica gel, ethyl acetate:hexane 3:1) .
Advanced: What mechanistic insights explain the TBHP-mediated oxidative annulation?
The reaction proceeds via radical intermediates , where TBHP generates alkoxy radicals that abstract hydrogen from N-uracil amidines, initiating cyclization. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
